3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, a pyrimidine ring, a sulfonyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carboxaldehyde and trifluoromethyl ketone in the presence of a base.
Sulfonylation: The resulting pyrimidine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amidation: The final step involves the coupling of the sulfonylated pyrimidine with 3,4,5-trimethoxyaniline under appropriate conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Uniqueness
Compared to similar compounds, 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its sulfonyl and trimethoxyphenyl groups, in particular, contribute to its enhanced bioactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C21H20F3N3O6S2 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H20F3N3O6S2/c1-31-14-9-12(10-15(32-2)19(14)33-3)25-18(28)6-8-35(29,30)20-26-13(16-5-4-7-34-16)11-17(27-20)21(22,23)24/h4-5,7,9-11H,6,8H2,1-3H3,(H,25,28) |
InChI Key |
QMRKZGZCEBLDHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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